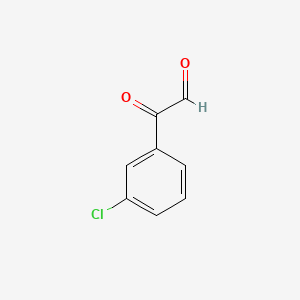
2-(3-chlorophenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2-oxoacetaldehyde typically involves the reaction of 3-chlorobenzaldehyde with a suitable oxidizing agent. One common method is the oxidation of 3-chlorobenzaldehyde using potassium permanganate (KMnO₄) in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-(3-chlorophenyl)-2-oxoacetic acid using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH₄) to yield 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), acidic medium.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-2-oxoacetic acid.
Reduction: 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential biological effects.
Comparación Con Compuestos Similares
2-(3-chlorophenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-2-oxoacetaldehyde: Similar structure but with the chlorine atom in the para position. This positional isomer may exhibit different reactivity and biological activity.
2-(3-bromophenyl)-2-oxoacetaldehyde: The bromine atom can influence the compound’s reactivity and interactions due to its larger size and different electronic properties.
2-(3-fluorophenyl)-2-oxoacetaldehyde: The fluorine atom’s high electronegativity can significantly affect the compound’s chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C8H5ClO2 |
|---|---|
Peso molecular |
168.57 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H |
Clave InChI |
SQTOBAAJPRCLLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















